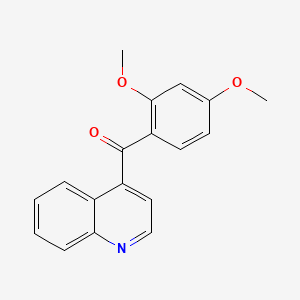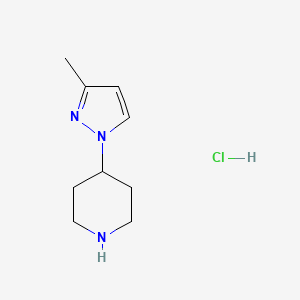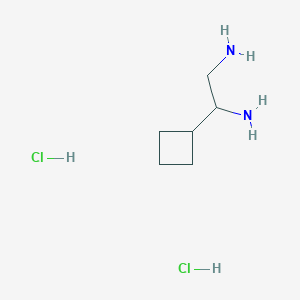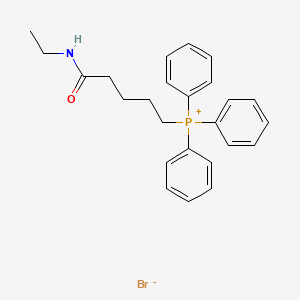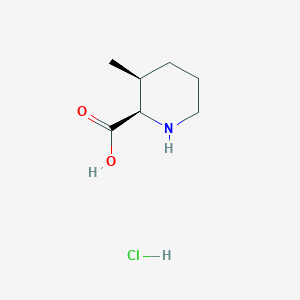
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
Vue d'ensemble
Description
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate (DBPD) is a synthetic compound that has been widely studied in both scientific research and laboratory experiments. It is a versatile molecule that has been used in a variety of applications, such as organic synthesis, catalysis, drug delivery, and drug synthesis.
Applications De Recherche Scientifique
I conducted several searches to find specific scientific research applications for dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate, but the information available is limited. Below are some potential applications based on related compounds and reactions found in the search results:
Synthesis of Cyclodepsipeptide Fragments
This compound may be used in the synthesis of cyclodepsipeptide fragments, which show moderate cytotoxic activity and could be important in cancer research .
Antimicrobial Activity
Compounds with similar benzyloxy moieties have been studied for their antimicrobial activity, suggesting that dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate could also be explored for such properties .
Domino Knoevenagel–Hetero-Diels–Alder Reactions
The compound might be involved in domino Knoevenagel–hetero-Diels–Alder reactions to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles, which could have various biological applications .
Inhibitors of Salicylate Synthase
There is potential for this compound to be used in the development of inhibitors for salicylate synthase from M. tuberculosis, contributing to tuberculosis treatment research .
Mécanisme D'action
Target of Action
Dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of chemical reactions like the Suzuki–Miyaura coupling, we can consider it as the compound’s reactivity and stability. The compound’s reactivity in the Suzuki–Miyaura coupling is influenced by factors such as the choice of catalyst, the presence of a base, and the reaction temperature .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This is a critical step in the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate in the Suzuki–Miyaura coupling is influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the choice of solvent, and the presence of other substances that can act as ligands or bases . These factors can significantly influence the efficiency and selectivity of the coupling reaction .
Propriétés
IUPAC Name |
dimethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-20-15(18)11-9-23-14(16(19)21-2)13(12(11)17)22-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVROVKRCYLCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C(C1=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




